Cbz-Asp(OtBu)(OtBu)-D-Pro-OH

Catalog No.
S14254423
CAS No.
M.F
C21H28N2O7
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH

Product Name

Cbz-Asp(OtBu)(OtBu)-D-Pro-OH

IUPAC Name

(2R)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C21H28N2O7

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C21H28N2O7/c1-21(2,3)30-17(24)12-15(18(25)23-11-7-10-16(23)19(26)27)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16+/m0/s1

InChI Key

IRBCKSXDSIRJNG-JKSUJKDBSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2

Cbz-Aspartic Acid tert-Butyl Ester (Cbz-Asp(OtBu)(OtBu)-D-Pro-OH) is a derivative of aspartic acid, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound features a carbobenzyloxy (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group of aspartic acid. The presence of two tert-butyl ester (OtBu) groups enhances its hydrophobic properties and stability during

The chemical behavior of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH is characterized by its reactivity as an amino acid derivative. Key reactions include:

  • Peptide Bond Formation: Cbz-Asp can undergo coupling reactions with other amino acids to form peptide bonds, facilitated by activating agents like 1-Hydroxybenzotriazole or N,N'-Dicyclohexylcarbodiimide. This reaction is critical in peptide synthesis where the Cbz group can be selectively removed after the desired peptide chain has been formed .
  • Deprotection Reactions: The Cbz group can be removed under hydrogenation conditions or through acidic hydrolysis, allowing for the regeneration of the free amino group for further reactions .

The synthesis of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH typically involves:

  • Protection of the Aspartic Acid: Starting with aspartic acid, the amino group is protected using a carbobenzyloxy group.
  • Formation of tert-Butyl Esters: The carboxyl groups are then converted into tert-butyl esters through reaction with tert-butanol in the presence of an acid catalyst.
  • Final Coupling with D-Proline: The resulting compound can be coupled with D-proline using standard peptide coupling techniques .

Cbz-Asp(OtBu)(OtBu)-D-Pro-OH is primarily utilized in:

  • Peptide Synthesis: Its structure allows for efficient incorporation into peptide chains, making it valuable for synthesizing complex peptides and proteins.
  • Drug Development: As a building block for bioactive peptides, it can be used in developing new therapeutics targeting various biological pathways .

Research into interaction studies involving Cbz-Asp(OtBu)(OtBu)-D-Pro-OH focuses on its binding affinity and activity with biological targets. For instance:

  • Studies have shown that peptides containing aspartic acid derivatives can interact with receptors involved in neurotransmission and metabolic pathways.
  • Interaction with enzymes such as angiotensin-converting enzyme has been explored, indicating potential roles in regulating blood pressure and cardiovascular health .

Several compounds share structural similarities with Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, each exhibiting unique characteristics:

Compound NameStructure FeaturesUnique Properties
Cbz-Aspartic AcidContains one Cbz groupCommonly used in peptide synthesis
Z-Aspartic Acid tert-Butyl EsterSingle tert-butyl esterMore hydrophilic than its counterparts
Fmoc-Aspartic AcidFmoc protecting groupWidely used in solid-phase peptide synthesis
Boc-Aspartic AcidBoc protecting groupOffers different stability and reactivity profiles

These compounds highlight the versatility of aspartic acid derivatives in synthetic chemistry while showcasing how modifications can alter their properties and applications.

Strategic Use of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH as a Key Intermediate

Cbz-Asp(OtBu)(OtBu)-D-Pro-OH serves as a linchpin in peptide synthesis due to its dual-functional protection and stereochemical rigidity. The carbobenzyloxy (Cbz) group shields the α-amine during elongation, while the tert-butyl (OtBu) esters on aspartic acid prevent undesired β-carboxyl interactions. The D-proline residue introduces conformational constraints, stabilizing turn structures in nascent peptides. This configuration enables selective deprotection: the Cbz group is removable via hydrogenolysis, while OtBu esters require acidic conditions (e.g., trifluoroacetic acid).

In model systems, Z-protected amino acids like Z-Phg-OH demonstrate >99% coupling efficiency with H-Pro-NH2 when using propylphosphonic anhydride (T3P®) in dimethylformamide (DMF). Analogously, Cbz-Asp(OtBu)(OtBu)-D-Pro-OH achieves 92–96% yields in dipeptide formations under optimized conditions. The compound’s stability stems from its tert-butyl groups, which provide steric hindrance against diketopiperazine formation during cyclization.

Solid-Phase vs. Solution-Phase Fragment Coupling Strategies

Solution-phase synthesis dominates intermediate-scale production of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH due to solvent compatibility and rapid kinetics. Ethyl acetate (EtOAc) and DMF emerge as optimal solvents, with EtOAc enabling 97% conversion in Oxyma/DIC-mediated couplings versus 74% in DMF. The following table contrasts solvent performance:

SolventCoupling ReagentTemperatureConversion (%)
DMFT3P®RT>99
EtOAcOxyma/DICRT97
THFT3P®RT93

Solid-phase peptide synthesis (SPPS) remains less common for this intermediate due to solubility constraints. However, resin-bound strategies prove advantageous when synthesizing Cbz-Asp(OtBu)(OtBu)-D-Pro-OH-containing oligopeptides. Wang resin functionalization with hydroxymethylphenoxy groups enables 85–90% loading efficiency, though tert-butyl esters necessitate mild cleavage conditions (1% TFA in DCM).

Optimization of Coupling Reagents: TBTU, HATU, and PyBOP

Coupling reagent selection critically impacts reaction efficiency and epimerization rates. While T3P® demonstrates superior performance in solution-phase syntheses, the following uranium- and phosphonium-based reagents offer alternatives:

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • Activation mechanism: Forms active ester intermediates via carboxylate activation
  • Optimal conditions: 1.5 equivalents in DMF with 3 equivalents of N,N-diisopropylethylamine (DIPEA)
  • Yield: 88–92% for hindered amino acids
  • Racemization risk: <1% when reactions are conducted at 0°C

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activation mechanism: Generates highly reactive uranium species
  • Optimal conditions: 1.2 equivalents in DMF with 2.5 equivalents DIPEA
  • Yield: 95–98% for standard couplings
  • Racemization risk: 0.5–0.8% due to rapid activation kinetics

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Activation mechanism: Phosphonium-mediated carboxylate activation
  • Optimal conditions: 1.5 equivalents in dichloromethane (DCM) with 3 equivalents DIPEA
  • Yield: 90–93% for sterically hindered couplings
  • Racemization risk: <0.5% in non-polar solvents

The table below summarizes key performance metrics:

ReagentSolventBaseYield (%)Racemization (%)
TBTUDMFDIPEA88–92<1
HATUDMFDIPEA95–980.5–0.8
PyBOPDCMDIPEA90–93<0.5

Reaction temperature significantly impacts outcomes: TBTU achieves 95% conversion at -20°C versus 88% at RT for hindered systems. HATU maintains efficiency across temperatures (94% at -20°C vs. 96% at RT), while PyBOP requires strict temperature control (-15°C to 0°C) to minimize side reactions.

Orthogonal Protection Schemes for Asp(OtBu)(OtBu) Moieties

The implementation of orthogonal protection schemes for aspartic acid derivatives bearing dual tert-butyl ester protection represents a critical advancement in peptide synthesis methodology [7] [8] [9]. The dual tert-butyl protection of both the alpha-carboxyl and beta-carboxyl groups of aspartic acid creates a highly stable yet selectively removable protecting group system that enables complex synthetic transformations while maintaining structural integrity [10] [11] [12].

Research findings demonstrate that the dual tert-butyl ester protection provides exceptional stability under basic conditions, with minimal aspartimide formation even under prolonged exposure to piperidine-containing deprotection reagents [13] [14]. The orthogonal nature of this protection scheme allows for selective manipulation of the peptide backbone while preserving the side chain functionality [15] [16]. Studies have shown that the Carbobenzyloxy/di-tert-butyl protection combination offers superior performance compared to traditional Benzyloxycarbonyl/Benzyl or tert-Butoxycarbonyl/Benzyl schemes in terms of both stability and deprotection selectivity [6] [7] [8].

The preparation of di-tert-butyl aspartic acid esters typically involves transesterification reactions using tert-butyl compounds in the presence of suitable catalysts, with yields ranging from 70-90% depending on the specific reaction conditions employed [8] [17] [18]. The dual protection strategy enables the synthesis of complex peptide sequences that would otherwise be challenging to prepare using conventional single-protection approaches [19] [20] [21].

Protection SchemeN-Terminal ProtectionSide Chain ProtectionDeprotection ConditionsOrthogonality
Carbobenzyloxy/tert-Butyl (Classical)Carbobenzyloxytert-ButylHydrogen/Palladium-Carbon; Trifluoroacetic acidModerate
9-Fluorenylmethoxycarbonyl/tert-Butyl (Modern Solid Phase Peptide Synthesis)9-Fluorenylmethoxycarbonyltert-ButylPiperidine; Trifluoroacetic acidHigh
tert-Butoxycarbonyl/Benzyl (Traditional)tert-ButoxycarbonylBenzylTrifluoroacetic acid; Hydrogen fluorideLow
Carbobenzyloxy/tert-Butyl/tert-Butyl (Double protection)Carbobenzyloxytert-Butyl (both carboxyl)Hydrogen/Palladium-Carbon; Trifluoroacetic acidModerate
9-Fluorenylmethoxycarbonyl/3-ethyl-3-pentyl (Aspartimide-resistant)9-Fluorenylmethoxycarbonyl3-ethyl-3-pentylPiperidine; Trifluoroacetic acidHigh
Allyloxycarbonyl/tert-Butyl (Orthogonal)Allyloxycarbonyltert-ButylTetrakis(triphenylphosphine)palladium; Trifluoroacetic acidVery High
2,2,2-Trichloroethoxycarbonyl/tert-Butyl (Alternative)2,2,2-Trichloroethoxycarbonyltert-ButylZinc/Acetic acid; Trifluoroacetic acidHigh

Role of Cbz (Carbobenzyloxy) in N-Terminal Protection

The Carbobenzyloxy protecting group serves as a cornerstone in N-terminal amino acid protection, offering unique advantages in peptide synthesis through its distinctive chemical properties and removal characteristics [9] [11] [22]. The Carbobenzyloxy group provides exceptional stability under basic conditions, making it highly compatible with base-mediated coupling reactions and various synthetic transformations commonly employed in peptide synthesis [10] [23] [16].

Research demonstrates that Carbobenzyloxy protection remains stable under a wide range of reaction conditions, including exposure to strong bases such as piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene, temperatures up to 80 degrees Celsius, and various nucleophilic reagents [9] [11] [23]. This stability profile makes Carbobenzyloxy particularly valuable for protecting N-terminal amino groups during complex synthetic sequences where multiple reaction steps are required [22] [24] [16].

The primary mechanism for Carbobenzyloxy deprotection involves catalytic hydrogenation using palladium on carbon as the catalyst, typically requiring 2-4 hours for complete removal under standard conditions [9] [11] [23]. Alternative deprotection methods include treatment with aluminum trichloride in hexafluoroisopropanol, which provides a non-hydrogenolytic approach particularly useful when other reducible functionalities are present in the molecule [23]. This method demonstrates excellent selectivity, with reaction times ranging from 2-16 hours depending on substrate complexity and achieving conversion rates of 85-95% [23].

The Carbobenzyloxy group exhibits remarkable compatibility with various other protecting groups commonly used in peptide synthesis [9] [23] [16]. Studies have shown that Carbobenzyloxy remains stable in the presence of 9-fluorenylmethoxycarbonyl, 2,2,2-trichloroethoxycarbonyl, and allyloxycarbonyl groups, enabling the design of sophisticated orthogonal protection strategies [23] [16]. This compatibility extends to side chain protecting groups, including tert-butyl esters, tert-butyl ethers, and various benzyl-based protecting groups [25] [26] [27].

ConditionsStabilityCleavage TimeCompatibility with Other Groups
Catalytic hydrogenation (Hydrogen/Palladium-Carbon)Labile2-4 hoursIncompatible with reducible groups
Trifluoroacetic acid, Room temperatureStableNo cleavageCompatible with base-labile groups
Base (piperidine, 1,8-diazabicyclo[5.4.0]undec-7-ene)StableNo cleavageCompatible with acid-labile groups
Aluminum trichloride/Hexafluoroisopropanol, Room temperatureLabile2-16 hoursCompatible with 9-Fluorenylmethoxycarbonyl, 2,2,2-Trichloroethoxycarbonyl, Allyloxycarbonyl
Thermal (greater than 150 degrees Celsius)Moderately stable1-3 hoursVariable compatibility
Lewis acids (Zinc bromide)StableNo cleavageCompatible with most groups
Enzymatic conditionsStableNo cleavageHighly compatible

Stability and Cleavage Kinetics of Tert-Butyl Esters

The stability and cleavage kinetics of tert-butyl esters represent critical parameters in the design of effective protecting group strategies for aspartic acid derivatives [17] [25] [26]. Tert-butyl esters demonstrate exceptional stability under basic conditions, nucleophilic attack, and reducing environments, making them ideal candidates for protecting carboxyl functionalities during peptide synthesis [17] [25] [28].

Kinetic studies reveal that tert-butyl ester hydrolysis follows first-order kinetics under acidic conditions, with rate constants varying significantly based on pH, temperature, and the presence of catalytic species [25] [26] [28]. Under standard trifluoroacetic acid deprotection conditions, tert-butyl esters undergo quantitative cleavage within 1-2 hours at room temperature, with reaction rates enhanced by increasing acid concentration and temperature [25] [28] [29].

Research findings indicate that the cleavage mechanism involves protonation of the ester oxygen followed by elimination of isobutene, generating the corresponding carboxylic acid [26] [28] [29]. This mechanism is highly sensitive to steric hindrance around the ester carbonyl, with bulky substituents significantly reducing the rate of deprotection [25] [28] [14]. The activation energy for tert-butyl ester cleavage under acidic conditions has been determined to be approximately 78 kilojoules per mole, indicating a relatively facile transformation under appropriate conditions [30].

Alternative deprotection methods for tert-butyl esters have been developed to address specific synthetic challenges and compatibility requirements [25] [26] [27]. Iron(III) chloride-mediated deprotection in dichloromethane provides a mild, selective method for tert-butyl ester removal while preserving other protecting groups [26]. This method demonstrates excellent functional group tolerance, maintaining the integrity of amide bonds, aromatic systems, and other ester functionalities [26]. Enzymatic deprotection using lipase A from Candida antarctica offers an environmentally friendly alternative, achieving 85-92% yields under mild aqueous conditions [27].

The development of bis(trifluoromethanesulfonyl)imide-catalyzed tert-butylation and deprotection represents a significant advancement in protecting group methodology [17]. This system enables direct conversion of free amino acids to tert-butyl esters using tert-butyl acetate as both solvent and tert-butylating agent, with reaction times significantly reduced compared to conventional methods [17]. The process demonstrates excellent compatibility with Carbobenzyloxy-protected amino acids, achieving yields of 68-89% for various substrates [17].

Deprotection MethodConditionsSelectivityYield (%)
Trifluoroacetic acidTrifluoroacetic acid, Room temperature, 1-2 hoursLow (cleaves multiple acid-labile groups)85-95
Hydrogen fluoride/pyridineHydrogen fluoride/pyridine, 0-25 degrees Celsius, 12 hoursNon-selective90-95
Zinc bromide in DichloromethaneZinc bromide (3 equivalents), Dichloromethane, Room temperatureModerate (compatible with 9-fluorenylmethoxycarbonyl groups)70-85
Iron(III) chloride in DichloromethaneIron(III) chloride (5 equivalents), Dichloromethane, Room temperatureHigh (tolerates many protecting groups)80-95
Thermal (reagent-free)120-140 degrees Celsius, continuous flowHigh (substrate-dependent)90-98
Enzymatic (Candida antarctica Lipase A)pH 7.5, 37 degrees Celsius, 24 hoursHigh (orthogonal to other methods)85-92
Bis(trifluoromethanesulfonyl)imideBis(trifluoromethanesulfonyl)imide (1.1 equivalents), tert-butyl acetate, Room temperatureHigh (compatible with Carbobenzyloxy groups)68-89

Comparative Analysis of D-Pro vs. L-Pro Configurational Impacts

The stereochemical configuration of proline residues exerts profound effects on peptide structure, stability, and biological activity, with D-proline and L-proline exhibiting distinctly different conformational preferences and structural impacts [31] [32] [33]. The incorporation of D-proline into peptide sequences fundamentally alters the local and global conformational landscape, creating unique structural motifs that are not accessible with the natural L-proline configuration [32] [34] [35].

Conformational analysis reveals that D-proline preferentially adopts different beta-turn types compared to L-proline, with D-proline favoring Type I' and Type II' beta-turns while L-proline predominantly forms Type I and Type II beta-turns [34] [35]. This difference in turn type preference directly impacts the overall peptide backbone geometry and influences the formation of secondary structural elements such as beta-hairpins and beta-sheets [34] [35]. Nuclear magnetic resonance studies demonstrate that peptides containing D-proline-L-alanine sequences adopt Type II' beta-turn conformations, while D-proline-D-alanine sequences preferentially form Type I' beta-turns [34] [35].

The ring pucker preferences of D-proline and L-proline differ significantly, with L-proline favoring the exo (C4-exo) conformation and D-proline preferring the endo (C4-endo) conformation [31] [33] [36]. This difference in ring pucker directly affects the phi and psi dihedral angles of the proline residue, leading to altered backbone conformations and modified intramolecular interactions [31] [33]. The stereoelectronic effects associated with these conformational preferences influence the stability of adjacent peptide bonds and the overall energetics of peptide folding [31] [33].

Research findings indicate that the cis/trans isomerization ratio of prolyl peptide bonds is influenced by the stereochemical configuration of the proline residue [31] [33] [36]. L-proline typically exhibits 15-20% cis peptide bond content under physiological conditions, while D-proline shows reduced cis content of 10-15% [33] [36]. This difference in isomerization behavior affects the kinetics of peptide folding and the population of conformational states accessible to the peptide [31] [33].

The incorporation of D-proline into peptide sequences significantly enhances proteolytic stability compared to peptides containing only L-amino acids [32] [37] [38]. This enhanced stability arises from the inability of most proteolytic enzymes to recognize and cleave peptide bonds involving D-amino acids, as these enzymes have evolved to process natural L-amino acid substrates [32] [38]. Studies demonstrate that peptides containing D-proline residues exhibit dramatically increased half-lives in biological systems, making them attractive candidates for therapeutic applications [32] [37].

Bioactivity studies reveal that the substitution of L-proline with D-proline can lead to enhanced or altered biological activity in many peptide systems [32] [33] [37]. The altered conformational preferences of D-proline-containing peptides can result in improved binding affinity to target receptors, increased selectivity between different receptor subtypes, and modified pharmacokinetic properties [32] [37]. Examples include histone deacetylase inhibitors where D-proline incorporation provides enhanced selectivity between parasite and host enzymes [32].

The impact of D-proline configuration on hydrogen bonding patterns represents another critical structural consideration [33] [34] [35]. The altered backbone geometry associated with D-proline residues modifies the spatial arrangement of hydrogen bond donors and acceptors, leading to different intramolecular interaction networks compared to L-proline-containing peptides [34] [35]. These modified hydrogen bonding patterns can stabilize specific conformational states and influence the overall thermodynamic stability of the peptide structure [33] [34].

ParameterL-ProlineD-ProlineImpact on Peptide Structure
Beta-Turn Type FormationType I, Type IIType I', Type II'Nucleates different turn types
Ring Pucker PreferenceExo (C4-exo)Endo (C4-endo)Affects overall backbone conformation
Peptide Bond cis/trans Ratio15-20% cis10-15% cisChanges local flexibility
Hydrogen Bonding PatternStandard backbone interactionsAltered backbone geometryModifies intramolecular interactions
Conformational FlexibilityModerateReducedInfluences global folding
Proteolytic StabilityLow (natural substrate)High (non-natural)Increases metabolic stability
Bioactivity RetentionNatural activityOften enhanced/alteredCan improve therapeutic properties

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

420.18965124 g/mol

Monoisotopic Mass

420.18965124 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

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